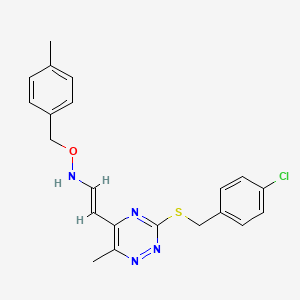

3-((4-Chlorobenzyl)sulfanyl)-6-methyl-5-(2-(((4-methylbenzyl)oxy)amino)vinyl)-1,2,4-triazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-((4-Chlorobenzyl)sulfanyl)-6-methyl-5-(2-(((4-methylbenzyl)oxy)amino)vinyl)-1,2,4-triazine is a useful research compound. Its molecular formula is C21H21ClN4OS and its molecular weight is 412.94. The purity is usually 95%.

BenchChem offers high-quality 3-((4-Chlorobenzyl)sulfanyl)-6-methyl-5-(2-(((4-methylbenzyl)oxy)amino)vinyl)-1,2,4-triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-Chlorobenzyl)sulfanyl)-6-methyl-5-(2-(((4-methylbenzyl)oxy)amino)vinyl)-1,2,4-triazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

- The structural analysis of a related 1,2,4-triazine compound highlights the planarity of the triazine ring and its inclination with respect to adjacent phenyl and benzene rings. This structural feature facilitates the formation of hydrogen bond-based motifs in the crystal, contributing to its stability and potential interactions in biological systems (H. Fun et al., 2011).

Biological Activity

Research on triazine derivatives containing sulfa drug moieties has shown promising antibacterial, antioxidant, and anticancer activities. Specific compounds demonstrated potent antibacterial effects and exhibited significant cytotoxicity against certain cancer cell lines, suggesting their potential application in developing new therapeutic agents (M. Aly et al., 2015).

Microwave-assisted synthesis of fused 1,2,4-triazines bearing thiophene moieties led to compounds with notable anticancer activity. These findings indicate the efficacy of these derivatives as cytotoxic agents against various cancer cell lines, which could be explored further for cancer research applications (H. Saad et al., 2011).

Antimicrobial and Larvicidal Activities

- Novel triazine derivatives have been synthesized and evaluated for their antimicrobial properties against bacterial and fungal pathogens, as well as for mosquito larvicidal activity. These studies reveal the potential of triazine compounds in developing new agents for controlling microbial infections and mosquito-borne diseases (C. Kumara et al., 2015).

Nonlinear Optical Properties

- The development of a nonlinear optical active triazine dye has been reported, showcasing excellent nonlinear optical properties. This suggests the application of triazine derivatives in optical materials and technologies (L. Li et al., 2013).

Mechanism of Action

Target of Action

The primary target of the compound 3-((4-Chlorobenzyl)sulfanyl)-6-methyl-5-(2-(((4-methylbenzyl)oxy)amino)vinyl)-1,2,4-triazine, also known as [(E)-2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-6-methyl-1,2,4-triazin-5-yl)ethenyl][(4-methylphenyl)methoxy]amine, is the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the development of non-insulin-dependent diabetes, hyperglycemia, obesity, insulin resistance, hyperlipidemia, hypertension, and other symptoms associated with excessive body cortisol .

Mode of Action

The compound interacts with its target, 11β-HSD1, by forming binding interactions at the active site of the enzyme

Biochemical Pathways

The compound affects the biochemical pathway involving 11β-HSD1. By inhibiting this enzyme, it potentially disrupts the conversion of inactive cortisone to active cortisol, thereby reducing the symptoms associated with excessive body cortisol .

Pharmacokinetics

It is suggested that the compound has relatively higher lipophilicity, which may result in modification of its bioavailability and modulate its therapeutic indices .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its potential inhibitory effect on 11β-HSD1. By inhibiting this enzyme, the compound could potentially reduce the symptoms associated with excessive body cortisol .

Action Environment

It is suggested that the crystal packing forces significantly influenced the conformation of the compound

properties

IUPAC Name |

(E)-2-[3-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-yl]-N-[(4-methylphenyl)methoxy]ethenamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4OS/c1-15-3-5-17(6-4-15)13-27-23-12-11-20-16(2)25-26-21(24-20)28-14-18-7-9-19(22)10-8-18/h3-12,23H,13-14H2,1-2H3/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIUGLSKXINYGW-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CONC=CC2=C(N=NC(=N2)SCC3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CON/C=C/C2=C(N=NC(=N2)SCC3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-Chlorobenzyl)sulfanyl)-6-methyl-5-(2-(((4-methylbenzyl)oxy)amino)vinyl)-1,2,4-triazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2606731.png)

![1-(4-Chlorophenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2606732.png)

![Methyl 2-{[(6-benzyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetyl]amino}benzoate](/img/structure/B2606734.png)

![N-[[4-(difluoromethylsulfanyl)phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B2606736.png)

![2-[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]pyrazine](/img/structure/B2606739.png)

![N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B2606742.png)

![2-[4-(2-Chloropyridine-4-amido)phenyl]-2-methylpropanoic acid](/img/structure/B2606743.png)

![N-cyclopentyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2606744.png)

![4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine](/img/structure/B2606751.png)

![3,4-diethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2606753.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2606754.png)